molecular formula C19H29NO3 B1216037 Cyclodrine CAS No. 52109-93-0

Cyclodrine

Cat. No.: B1216037
CAS No.: 52109-93-0
M. Wt: 319.4 g/mol
InChI Key: LMKPHJYTFHAGHK-UHFFFAOYSA-N
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Properties

CAS No.

52109-93-0

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate

InChI

InChI=1S/C19H29NO3/c1-3-20(4-2)14-15-23-18(21)17(16-10-6-5-7-11-16)19(22)12-8-9-13-19/h5-7,10-11,17,22H,3-4,8-9,12-15H2,1-2H3

InChI Key

LMKPHJYTFHAGHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O

Synonyms

cyclodrine
Cyclopent
G.T. 92

Origin of Product

United States

Chemical Reactions Analysis

Cyclodrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Cyclodrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclodrine is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibiotic properties. Similar compounds include:

This compound’s ability to penetrate the central nervous system and its potential use in treating neurological conditions further distinguish it from other antibiotics .

Biological Activity

Cyclodrine is a synthetic compound belonging to the class of anticholinergic agents. It has garnered attention due to its potential applications in various fields, including pharmacology, neurology, and organic chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H30ClNO3
  • Molecular Weight : 355.9 g/mol
  • Form : this compound is commonly found as a hydrochloride salt.

This compound exhibits anticholinergic properties , primarily affecting cholinergic systems by blocking acetylcholine receptors. This dual antagonistic action on both muscarinic and nicotinic receptors distinguishes this compound from other anticholinergic agents like atropine and scopolamine. The specific mechanisms include:

  • Inhibition of Neurotransmission : By blocking acetylcholine at receptor sites, this compound reduces neurotransmission in the central and peripheral nervous systems.
  • Impact on Neurological Disorders : Research indicates potential therapeutic effects in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate cholinergic activity.

Anticholinergic Effects

This compound's primary biological activity stems from its anticholinergic effects. Studies suggest it may be beneficial in managing symptoms associated with overactive bladder and other cholinergic-related disorders.

Case Study 1: Neurological Applications

A study exploring the effects of this compound in animal models demonstrated significant improvements in cognitive function when administered in controlled doses. The results indicated a reduction in oxidative stress markers, suggesting a protective role against neuronal damage.

Case Study 2: Pharmacological Comparisons

In comparative studies with other anticholinergics, this compound showed a unique efficacy profile. It was observed to have fewer side effects compared to traditional agents like atropine, making it a candidate for further investigation in clinical settings.

Data Table: Comparison of Anticholinergic Agents

CompoundMechanism of ActionPrimary UsesSide Effects
This compoundDual antagonism (muscarinic & nicotinic)Neurological disorders, overactive bladderDry mouth, blurred vision
AtropineMuscarinic antagonistBradycardia, organophosphate poisoningTachycardia, urinary retention
ScopolamineMuscarinic antagonistMotion sickness, nauseaDrowsiness, confusion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclodrine
Reactant of Route 2
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Cyclodrine

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